molecular formula C10H17NO2 B591797 4-Morpholinocyclohexanone CAS No. 139025-93-7

4-Morpholinocyclohexanone

Cat. No. B591797
CAS RN: 139025-93-7
M. Wt: 183.251
InChI Key: XQSZENOTKVEPEU-UHFFFAOYSA-N
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Description

4-Morpholinocyclohexanone is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of morpholines, which includes 4-Morpholinocyclohexanone, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of 4-Morpholinocyclohexanone consists of a cyclohexanone ring attached to a morpholine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

4-Morpholinocyclohexanone is a liquid at room temperature . It has a molecular weight of 183.25 and a molecular formula of C10H17NO2 .

Scientific Research Applications

Organic Synthesis

4-Morpholinocyclohexanone: is utilized in organic synthesis, particularly in the oxidative dehydrogenative aromatization of cyclohexanones . This process is significant for constructing functionalized arenes and benzoheteroarenes, which are crucial intermediates in the synthesis of various organic compounds.

Pharmaceutical Research

In pharmaceutical research, 4-Morpholinocyclohexanone derivatives are explored for their pharmacological profiles . These derivatives exhibit a broad spectrum of activities, including anticancer, antidepressant, and anti-inflammatory properties, making them valuable for drug discovery and development.

Chemical Engineering

4-Morpholinocyclohexanone: plays a role in chemical engineering, particularly in the synthesis of catalysts used for the aerobic oxidation of cyclohexane . This reaction is important for the production of adipic acid, a precursor for nylon manufacturing.

Materials Science

In materials science, 4-Morpholinocyclohexanone is involved in the synthesis of amorphous nanocages with potential applications in electrocatalytic hydrogen evolution . These structures are significant for energy conversion technologies and the development of new catalysts.

Environmental Science

The compound is also relevant in environmental science, where it may interact with engineered nanomaterials affecting the degradation of pollutants in river sediments . Understanding these interactions is crucial for assessing the environmental impact of nanomaterials.

Industrial Applications

Lastly, 4-Morpholinocyclohexanone is likely to be involved in various industrial applications due to its chemical properties. While specific industrial uses are not detailed in the available literature, its role in synthesis and material science suggests potential applications in the production of specialty chemicals and advanced materials .

Safety and Hazards

4-Morpholinocyclohexanone is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSZENOTKVEPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718273
Record name 4-(Morpholin-4-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinocyclohexanone

CAS RN

139025-93-7
Record name 4-(Morpholin-4-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1 (4.50 g, 19.8 mmol) in THF (100 mL) was added 7 N aqueous HCl (40 mL). The reaction mixture was stirred for 17 h and the reaction was quenched by pouring onto saturated aqueous NaHCO3 (475 mL). The mixture was extracted with ethyl acetate (1×) then CH2Cl2 (3×) and the combined organic extracts dried (MgSO4) and concentrated. The resulting oil was purified by Kugelrohr distillation to give (VII-a) (3.17 g, 87%) as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.80-1.94 (m, 2H), 1.80-2.10 (m, 2H), 2.30 (m, 1H), 2.45-2.65 (m, 8H), 3.74 (t, J=4.7 Hz, 4H).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride (6.79 g, 25.7 mmol, as prepared in the previous step) in THF (100 mL) was treated with HCl (38.6 mL, 77.2 mmol, 2M aq) and heated to 80° C. for 4 h. The cooled mixture was treated with satd aq NaHCO3 to pH 7 and extracted with ether (3×250 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound (2.22 g, 47%) as a colorless oil. 1H-NMR (CDCl3; 400 MHz): δ 3.78-3.72 (m, 4H), 2.60-2.55 (m, 4H), 2.36-2.25 (m, 2H), 2.09-1.99 (m, 2H), 1.93-1.82 (m, 2H).
Name
4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
47%

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